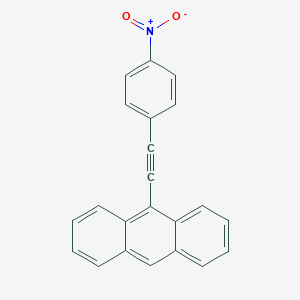
9-(4-Nitrophenylethynyl)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-Nitrophenylethynyl)anthracene, also known as this compound, is a useful research compound. Its molecular formula is C22H13NO2 and its molecular weight is 323.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photophysical Properties and Sensing Applications
9-(4-Nitrophenylethynyl)anthracene exhibits remarkable luminescent properties that make it suitable for detecting environmental pollutants and hazardous materials.
Detection of Nitroaromatic Compounds
Recent studies have demonstrated that anthracene derivatives, including this compound, can be utilized in the fabrication of chemosensors for nitroaromatic compounds (NACs). These compounds are often associated with explosives and environmental pollutants. The significant photophysical properties of anthracene-based coordination polymers enhance their sensitivity and selectivity towards NACs such as 2,4,6-trinitrophenol (TNP) and nitrophenols .
Table 1: Summary of Sensing Applications
| Compound | Target Analytes | Detection Method | Sensitivity Level |
|---|---|---|---|
| This compound | Nitroaromatic compounds (e.g., TNP) | Fluorescence spectroscopy | High |
| Anthracene-based CPs | Environmental pollutants | Ratiometric sensing | Selective detection |
Mechanisms of Detection
The detection mechanism often involves π-π stacking interactions between the anthracene moieties and the target analytes, which results in enhanced fluorescence quenching or emission changes upon analyte binding. This interaction allows for rapid response times and high sensitivity in detecting trace levels of hazardous substances .
Phototoxicity and Biological Applications
Beyond environmental applications, this compound has been studied for its phototoxic effects, particularly in biological systems.
DNA Interaction Studies
Research indicates that anthracene derivatives can interact with nucleic acids, leading to photoinduced oxidative damage. For instance, studies have shown that when exposed to UV light, these compounds can generate reactive oxygen species (ROS), which cause significant DNA damage . This property is being explored for potential applications in photodynamic therapy (PDT), where targeted cancer treatment is achieved through localized ROS generation.
Table 2: Phototoxic Effects on DNA
| Compound | Mechanism | Effect on DNA |
|---|---|---|
| This compound | Photosensitization of ROS | DNA strand breaks |
| N-substituted anthracenes | Interaction with nucleic acids | Increased oxidative damage |
Material Science Applications
The unique structural characteristics of this compound also lend themselves to applications in material science, particularly in the development of liquid crystals.
Liquid Crystalline Behavior
Studies have shown that low-molecular-weight anthracenes can exhibit liquid crystalline behavior, which is beneficial for creating advanced materials with specific optical properties . This behavior is essential for applications in display technologies and photonic devices.
Propriétés
Numéro CAS |
170461-47-9 |
|---|---|
Formule moléculaire |
C22H13NO2 |
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
9-[2-(4-nitrophenyl)ethynyl]anthracene |
InChI |
InChI=1S/C22H13NO2/c24-23(25)19-12-9-16(10-13-19)11-14-22-20-7-3-1-5-17(20)15-18-6-2-4-8-21(18)22/h1-10,12-13,15H |
Clé InChI |
STLIQNHVPOSJRJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C#CC4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C#CC4=CC=C(C=C4)[N+](=O)[O-] |
Synonymes |
9-(4-Nitrophenylethynyl)anthracene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















